molecular formula C10H18N2O4 B556441 2,6-Diacetamidohexanoic acid CAS No. 35436-74-9

2,6-Diacetamidohexanoic acid

Cat. No. B556441
CAS RN: 35436-74-9
M. Wt: 230.26 g/mol
InChI Key: ZHZUEHHBTYJTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diacetamidohexanoic acid is a research-use-only compound with the CAS number 35436-74-9 . Its molecular formula is C10H18N2O4, and it has a molecular weight of 230.26 .

Scientific Research Applications

“2,6-Diacetamidohexanoic acid” is also known as Ac-DL-Lys(Ac)-OH . This compound is a derivative of Lysine, an essential amino acid. Lysine derivatives are often used in various fields of scientific research, including biochemistry and pharmaceuticals. They can be used in the synthesis of peptides and proteins, as well as in the development of new drugs.

  • Agriculture and Plant Protection

    • In the field of agriculture, compounds like 2,6-dichloroisonicotinic acid (INA) have been used as synthetic inducers of plant resistance against bacteria and fungi . The application of INA in field conditions increased the resistance of pepper, pear, and rice to diseases caused by pathogens .
  • Pharmaceuticals and Drug Development

    • In the pharmaceutical industry, derivatives of 2,6-dimethoxybenzoic acid have been used to control the polymorphic outcome of crystallization . This is particularly important in the development of pharmaceutical drugs, where controlling polymorphism can reduce research and development time .
  • Food Industry

    • In the food industry, compounds like 2,6-dimethoxybenzoquinone, which are naturally present in wheat germ, have been released through the fermentation process of sourdough lactic acid bacteria . This process could potentially be used to enhance the nutritional value of food products .
  • Synthetic Inducers of Plant Resistance

    • Compounds like 2,6-dichloroisonicotinic acid (INA) have been used as synthetic inducers of plant resistance against bacteria and fungi . The application of INA in field conditions increased the resistance of pepper, pear, and rice to diseases caused by pathogens .
  • Polyethylene Naphthalate (PEN) Production

    • 2,6-Dimethylnaphthalene (2,6-DMN) is a precursor for 2,6-naphthalene dicarboxylic acid (2,6-NDCA) manufacture . PEN is produced by reacting 2,6-NDCA with ethylene glycol. PEN provides superior strength and heat resistance compared to polyethylene terephthalate (PET) in applications such as photographic film, fibers, containers, and molded parts .
  • Polymorphism Control in Drug Development

    • In the pharmaceutical industry, 2,6-dimethoxybenzoic acid was used as a model substance to investigate the use of additives to control the polymorphic outcome of crystallization . Polymorphism is often one of the most challenging steps in the development of pharmaceutical drugs .

properties

IUPAC Name

2,6-diacetamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZUEHHBTYJTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956842
Record name N~2~,N~6~-Bis(1-hydroxyethylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diacetamidohexanoic acid

CAS RN

35436-74-9
Record name N2,N6-Diacetyllysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35436-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~,N~6~-Bis(1-hydroxyethylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diacetamidohexanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2F6EZ9SKB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 21.9 g (0.15 mol) of L-lysine, 20 ml of pyridine, and 20 ml of water is stirred at room temperature and 40 ml (0.41 mol) of acetic anhydride is added during a 2 hour period. The resulting solution was stirred overnight at room temperature. Another 20 ml of acetic anhydride are added and the solution heated at 40° C. for 2 hours to complete the reaction and the reaction mixture is evaporated to a syrup. The crude product is purified by passing a water solution over a column of 80 g of Amberlite IR-120 resin and eluting with 1500 ml of water. The water is evaporated and the residue crystallized from acetone to afford 15.7 g of N,N'-diacetyl-DL-lysine, m.p. 138°-139° C. A second crop of 10.3 g, m.p. 138°-139° C. is obtained from acetoneacetonitrile.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S DESHPANDE - dkr.cdri.res.in
Malaria remains as one of the most devastating diseases of the developing world concentrated mainly in tropical regions. Despite the huge advances in our understanding of the …
Number of citations: 0 dkr.cdri.res.in

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